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Compound of Interest

Compound Name: Cinnamyl Alcohol

Cat. No.: B047014

This guide provides an in-depth analysis of the spectroscopic data for cinnamyl alcohol (
(E)-3-phenylprop-2-en-1-ol), a key fragrance and flavoring agent. It is intended for researchers,
scientists, and professionals in drug development and analytical chemistry who utilize
spectroscopic techniques for molecular characterization. This document details the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the
experimental protocols for their acquisition.

Molecular Structure

Cinnamyl alcohol is a primary alcohol with a phenyl group attached to a propenol backbone.
The double bond is typically in the trans (E) configuration. Understanding this structure is
fundamental to interpreting its spectroscopic signatures.

IUPAC Name: (E)-3-phenylprop-2-en-1-ol Molecular Formula: CoH100 Molecular Weight:
134.18 g/mol

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for cinnamyl alcohol.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The *H and 13C NMR data provide detailed information about the chemical
environment of each proton and carbon atom.
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H NMR (Proton NMR) Data

The *H NMR spectrum reveals the number of different types of protons and their neighboring

environments. The data presented below is typically recorded in a deuterated solvent such as

Chloroform-d (CDCIs).

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
Vinylic proton (=CH-
6.62 Doublet 1H
Ph)
) Vinylic proton (-
6.38 Doublet of Triplets 1H
CH=CH-CH20H)
Methylene protons (-
4.30 Doublet 2H
CH20H)
~1.5-2.0 Singlet (broad) 1H Hydroxy! proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and

solvent.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments in the

molecule.
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Chemical Shift (6) ppm

Carbon Assignment

136.7 Quaternary aromatic carbon (C-1")
131.0 Vinylic carbon (=CH-Ph)

128.6 Aromatic carbons (C-3', C-5"
127.8 Aromatic carbon (C-4")

126.5 Aromatic carbons (C-2', C-6")
126.3 Vinylic carbon (-CH=CH-CH20H)
63.6 Methylene carbon (-CH20H)

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Wavenumber (cm—?)

Vibration Type

Functional Group

~3300 (broad)

O-H stretch

Alcohol (-OH)

3020 - 3080 C-H stretch (sp?) Aromatic & Vinylic C-H
2850 - 2950 C-H stretch (sp?) Aliphatic C-H

~1650 C=C stretch Alkene

1450, 1495 C=C stretch Aromatic Ring

~1010 C-O stretch Primary Alcohol

690, 740 C-H bend (out-of-plane) Monosubstituted Benzene

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The data below corresponds to Electron lonization (EI) Mass

Spectrometry.
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Mass-to-Charge Ratio (m/z) Interpretation

134 Molecular lon [M]*

117 [M-OH]*

115 [M-H20-H]*

105 [CsHs]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic
compound like cinnamyl alcohol. Instrument-specific parameters may require optimization.

e Sample Preparation: Dissolve 5-10 mg of purified cinnamyl alcohol in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean vial.

o Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

o Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
not provided by the solvent manufacturer.

e Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the *H spectrum,
followed by the 13C spectrum. Standard 1D acquisition programs are typically used.

o Sample Preparation: Dissolve a small amount (~10-20 mg) of cinnamyl alcohol in a few
drops of a volatile solvent like methylene chloride or acetone.

o Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl
or KBr).

o Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid
sample on the plate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b047014?utm_src=pdf-body
https://www.benchchem.com/product/b047014?utm_src=pdf-body
https://www.benchchem.com/product/b047014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire
the spectrum.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The
sample is vaporized in a high vacuum environment.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a radical cation
(molecular ion).

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, charged ions and neutral radicals.

e Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the logical connections between spectroscopic techniques
and the experimental workflow.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Cinnamyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047014#spectroscopic-data-of-cinnamyl-alcohol-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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